4-Nitrobenzonitrile

Catalog No.
S592977
CAS No.
619-72-7
M.F
C7H4N2O2
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzonitrile

CAS Number

619-72-7

Product Name

4-Nitrobenzonitrile

IUPAC Name

4-nitrobenzonitrile

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H

InChI Key

NKJIFDNZPGLLSH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

Synonyms

4-nitrobenzonitrile

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

The exact mass of the compound 4-Nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5383. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzonitrile (CAS 619-72-7) is a highly electron-deficient aromatic building block characterized by the para-substitution of a nitrile (-CN) and a nitro (-NO2) group. This specific structural arrangement creates an exceptionally electrophilic aromatic ring, making it a highly sought-after precursor for nucleophilic aromatic substitution (SNAr) and chemoselective reductions[1]. In industrial procurement, it is primarily valued for its ability to undergo metal-free functionalization, where the nitro group acts as a superior leaving group compared to traditional halides. Furthermore, its strict para-geometry is critical for synthesizing linear polymers and specific active pharmaceutical ingredients (APIs) that cannot tolerate the steric hindrance or bent geometries of ortho- or meta-isomers [2].

Substituting 4-Nitrobenzonitrile with closely related analogs like 4-Chlorobenzonitrile or 2-Nitrobenzonitrile severely compromises process efficiency and product geometry. While 4-Chlorobenzonitrile shares the para-substitution pattern, the chloride ion is a significantly poorer leaving group than the nitrite ion in SNAr reactions, often forcing manufacturers to rely on expensive transition-metal catalysts (e.g., palladium or copper) to achieve acceptable yields [1]. Conversely, substituting with 2-Nitrobenzonitrile introduces severe steric hindrance at the reaction center due to the adjacent nitrile group, which drastically slows down nucleophilic attack and alters the downstream molecular geometry from a linear para-linkage to a kinked ortho-linkage, rendering it useless for rigid-rod polymer applications .

Thermal Processability and Crystal Packing Stability

The para-substitution pattern in 4-Nitrobenzonitrile facilitates highly ordered crystal packing, resulting in a significantly higher melting point compared to its isomers and halide analogs. 4-Nitrobenzonitrile exhibits a melting point of 143–150 °C, whereas 2-Nitrobenzonitrile melts at 107–112 °C and 4-Chlorobenzonitrile melts at 90–95 °C. This robust thermal stability is critical for high-temperature solid-state reactions and aggressive solvent-reflux conditions, preventing premature melting or degradation during scale-up .

Evidence DimensionMelting Point (°C)
Target Compound Data143–150 °C
Comparator Or Baseline2-Nitrobenzonitrile (107–112 °C) / 4-Chlorobenzonitrile (90–95 °C)
Quantified Difference31–60 °C higher thermal stability margin
ConditionsStandard atmospheric pressure

Higher thermal stability allows procurement teams to source a precursor that withstands harsher, high-throughput industrial reaction conditions without phase-change complications.

Leaving Group Efficacy in Metal-Free SNAr Reactions

In nucleophilic aromatic substitution (SNAr), the nitro group of 4-Nitrobenzonitrile serves as an exceptional leaving group, far surpassing the reactivity of the chloro group in 4-Chlorobenzonitrile. Quantitative studies demonstrating fluorodenitration show that 4-Nitrobenzonitrile readily converts to 4-fluorobenzonitrile under transition-metal-free conditions using anhydrous fluoride salts [1]. Attempting similar nucleophilic displacements on 4-Chlorobenzonitrile typically requires high-temperature transition-metal cross-coupling, as the chloride leaving group lacks the extreme electron-withdrawing activation provided by the nitro group [2].

Evidence DimensionSNAr Activation and Leaving Group Ability
Target Compound DataRapid displacement of -NO2 under metal-free basic conditions
Comparator Or Baseline4-Chlorobenzonitrile (Requires transition-metal catalysis for C-heteroatom coupling)
Quantified DifferenceEliminates the need for Pd/Cu catalysts in etherification/fluorination
ConditionsNucleophilic attack in polar aprotic solvents (e.g., DMF, DMSO)

Procuring the nitro-derivative drastically reduces catalyst costs and heavy-metal remediation expenses in the synthesis of functionalized benzonitriles.

Chemoselective Reduction to 4-Aminobenzonitrile

4-Nitrobenzonitrile is the optimal precursor for synthesizing 4-aminobenzonitrile, a critical polymer and API building block. Advanced catalytic studies demonstrate that 4-Nitrobenzonitrile can be chemoselectively reduced to 4-aminobenzonitrile with 97% to >99% yields using low-cost catalysts (such as Fe-SAC or MoO2Cl2), leaving the sensitive nitrile group completely intact [1]. If a buyer were to start with 4-Chlorobenzonitrile, producing 4-aminobenzonitrile would require a complex Buchwald-Hartwig amination, incurring high costs for palladium catalysts, specialized ligands, and extended reaction times [2].

Evidence DimensionYield of 4-Aminobenzonitrile
Target Compound Data>97% yield via direct, low-cost reduction
Comparator Or Baseline4-Chlorobenzonitrile (Requires multi-step or expensive Pd-catalyzed amination)
Quantified DifferenceNear-quantitative yield using earth-abundant metals vs. precious metal dependency
ConditionsHydrazine or H2 mediated reduction at mild temperatures

Enables highly atom-economical, scalable, and precious-metal-free procurement pathways for para-amino aromatic building blocks.

Metal-Free Synthesis of Active Pharmaceutical Ingredients (APIs)

Because the nitro group in 4-Nitrobenzonitrile is an exceptional leaving group in SNAr reactions, it is the preferred choice for synthesizing para-substituted aryl ethers and amines. This allows pharmaceutical manufacturers to bypass expensive palladium cross-coupling steps, thereby eliminating the need for stringent heavy-metal purging in final API formulations[1].

Precursor for Rigid-Rod Polymers and Advanced Materials

The highly efficient, chemoselective reduction of 4-Nitrobenzonitrile yields 4-aminobenzonitrile in near-quantitative amounts. This makes it a vital procurement item for materials science workflows focused on synthesizing linear polyamides and polyimides, where the strict para-geometry is required to maintain polymer rigidity and thermal stability [2].

Industrial Fluorodenitration for Agrochemicals

Leveraging its high thermal stability (melting point 143–150 °C) and SNAr reactivity, 4-Nitrobenzonitrile is utilized in high-temperature solid-state or anhydrous fluorination reactions. It serves as a direct precursor to 4-fluorobenzonitrile, a key intermediate in modern agrochemical design, avoiding the use of highly toxic or ozone-depleting halogenated solvents [1].

XLogP3

1.2

LogP

1.19 (LogP)

Melting Point

147.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 76 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (97.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

619-72-7

Wikipedia

4-Nitrobenzonitrile

General Manufacturing Information

Benzonitrile, 4-nitro-: ACTIVE

Dates

Last modified: 08-15-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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